Photobiotin -

Photobiotin

Catalog Number: EVT-1560554
CAS Number:
Molecular Formula: C23H35N9O4S
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of photobiotin typically involves a multi-step chemical process. The most common method detailed in literature includes the following steps:

  1. Formation of the Aryl Azide: The initial step involves creating an aryl azide, which is crucial for the photoactivation capability.
  2. Linkage to Biotin: The aryl azide is then chemically linked to a biotin moiety, forming photobiotin.
  3. Purification: The product is purified through various extraction and precipitation methods to ensure high yield and purity.

This synthesis can yield gram quantities of photobiotin efficiently, allowing for its widespread use in research applications .

Molecular Structure Analysis

The molecular structure of photobiotin can be described as follows:

  • Chemical Formula: C_{17}H_{20}N_{4}O_{4}S
  • Molecular Weight: Approximately 372.43 g/mol
  • Structural Features:
    • A biotin core that includes a ureido ring.
    • A linker group that connects the biotin to the photoactivatable aryl azide.
    • The aryl azide group that enables the activation upon light exposure.

The specific arrangement of these components allows photobiotin to effectively interact with nucleic acids and proteins during labeling processes .

Chemical Reactions Analysis

Photobiotin undergoes several key chemical reactions during its application:

  1. Photoactivation Reaction: Upon irradiation with light, the aryl azide group decomposes to form reactive nitrene species, which can then react with nucleophiles present in target biomolecules (e.g., amino groups in proteins or nucleic acids).
  2. Covalent Bond Formation: This reaction results in the formation of stable covalent bonds between photobiotin and the target molecules, enabling effective labeling.
  3. Purification Techniques: Following the reaction, excess unreacted photobiotin can be removed using solvent extraction methods like butanol extraction or ethanol precipitation .

These reactions are critical for achieving high specificity and stability in labeling applications.

Mechanism of Action

The mechanism by which photobiotin labels biomolecules involves several steps:

  1. Irradiation: Photobiotin is exposed to light within its activation wavelength range (260-475 nm).
  2. Nitrene Formation: The energy from the light induces the breakdown of the aryl azide into nitrene.
  3. Nucleophilic Attack: The nitrene then reacts with nucleophilic sites on proteins or nucleic acids, forming covalent bonds.
  4. Stable Linkage Formation: This results in stable biotinylation of the target molecule, which can be detected using avidin or streptavidin conjugates .

This mechanism allows for highly sensitive detection methods in various biological assays.

Physical and Chemical Properties Analysis

Photobiotin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light due to its photoactivatable nature.

These properties make photobiotin suitable for various laboratory applications while requiring careful handling to maintain its effectiveness .

Applications

Photobiotin has a wide range of scientific uses, including:

  • Labeling Probes: Used extensively for preparing non-radioactive hybridization probes for DNA and RNA detection, allowing researchers to visualize specific nucleic acid sequences without degradation concerns .
  • Protein Labeling: Facilitates the biotinylation of proteins for subsequent detection using avidin-based methods.
  • Molecular Biology Research: Employed in techniques such as dot-blot hybridization and Northern blotting, where sensitivity and specificity are paramount .
Introduction to Photobiotin

Historical Development and Discovery

The development of photobiotin in the early 1980s addressed a critical limitation in biochemical labeling: the dependence on specific nucleophilic residues (e.g., lysines, cysteines) for covalent biotin attachment. While enzymatic biotinylation techniques (e.g., using biotin ligases) existed, they proved expensive and restricted to specific peptide sequences. Photobiotin emerged from efforts to create a "universal" biotinylation reagent leveraging photochemistry principles established in earlier work on aryl azides. Key milestones include:

  • 1985: Introduction of photoactivatable biotin acetate by Forster et al., enabling nonspecific labeling of nucleic acids and proteins [6].
  • Late 1980s: Optimization of linker arm chemistry to enhance avidin-binding efficiency after photoconjugation [10].
  • 1990s–Present: Expansion into nanotechnology and diagnostics, including photobiotin-functionalized electrodes and biosensors [4].

Core Chemical Structure and Functional Components

Biotin-Aryl Azide-Linker Arm Architecture [6] [10]

Photobiotin’s molecular architecture integrates three functional domains (Table 1):Table 1: Structural Components of Photobiotin

ComponentChemical IdentityFunction
Biotin MoietyHexahydrothieno[3,4-d]imidazol-4-oneHigh-affinity binding to avidin/streptavidin (Kd ~10−15 M)
Linker ArmCharged 3,3'-diamino-N-methyldipropylamine spacer (9–16 atoms)Separates biotin from aryl azide; minimizes steric hindrance during avidin binding
Photoreactive Group4-azido-2-nitrophenyl groupGenerates nitrenes upon UV/visible light exposure for covalent attachment

The molecule’s full IUPAC name reflects this tripartite structure:N-{3-[{3-[(4-Azido-2-nitrophenyl)amino]propyl}(methyl)amino]propyl}-5-[(3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide [6]. The charged linker arm enhances water solubility (up to 10 mg/mL in H2O), facilitating reactions in physiological buffers [6].

Photoreactive Properties and Spectral Activation Range [6] [10]

Photobiotin’s aryl azide group undergoes irreversible activation when irradiated, forming highly reactive nitrene intermediates that insert into:

  • C-H/N-H/O-H bonds (proteins)
  • Double bonds (lipids, nucleic acid bases)
  • Aromatic rings (tyrosine, tryptophan)

Table 2: Photobiotin Activation Parameters

ParameterRangeSignificance
Optimal Wavelength350–370 nm (UV-A)Minimizes DNA/protein damage vs. UV-B/C
Effective Range260–475 nmCompatibility with broad-spectrum mercury/xenon lamps
Activation Time15–45 minutesDuration for efficient labeling under standard lamp intensities (e.g., 5–10 mW/cm²)

The 2-nitro substituent on the phenyl ring shifts absorption toward longer wavelengths, reducing phototoxic effects compared to unsubstituted aryl azides [6] [10]. Post-activation, unreacted nitrenes decay to inert amines, eliminating residual reactivity.

Key Advantages Over Enzymatic Biotinylation Methods [3] [5] [7]

Table 3: Photobiotin vs. Enzymatic Biotinylation

ParameterPhotobiotinEnzymatic Biotinylation (e.g., BirA Ligase)
SpecificityNonspecific labelingRequires specific 13–15 aa acceptor peptide (AP) sequence
Functional Group RequirementNone (labels C-H bonds)Dependent on lysine residue within AP motif
CostLow (chemical synthesis)High (enzyme production/purification)
Application ScopeProteins, DNA, RNA, lipids, carbohydratesLimited to proteins with engineered AP tag
ThroughputHigh (batch processing)Moderate (enzyme kinetics-limited)

Critical Advantages Elaborated:

  • Functional Group Independence: Photobiotin labels molecules lacking primary amines, thiols, or carboxyl groups—common limitations of NHS-ester or maleimide-based biotin reagents [5] [9]. This enables labeling of carbohydrates, lipid membranes, and nucleic acids without prior derivatization.
  • Cost Efficiency: Eliminates expenses associated with recombinant enzymes (e.g., BirA ligase) and specialized substrates like biotin-5'-AMP [3] [9].
  • Preservation of Biomolecular Integrity: Gentle activation at >350 nm minimizes UV-induced damage to proteins/nucleic acids vs. enzymatic methods requiring extended incubations [6] [10].
  • Compatibility with Complex Systems: Successfully labels membrane proteins in native lipid environments and intracellular targets in situ via microinjection/poration [5] [10].
  • Multiplex Labeling: Single photobiotin treatment labels multiple biomolecule classes simultaneously (e.g., protein-DNA complexes) [4] [7].

Properties

Product Name

Photobiotin

IUPAC Name

5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide

Molecular Formula

C23H35N9O4S

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C23H35N9O4S/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34)/t18-,20?,22-/m0/s1

InChI Key

BRLRJZRHRJEWJY-JERZPMBSSA-N

Synonyms

N-(4-azido-2-nitrophenyl)-N',N-biotinyl-3-aminopropyl-N'-methyl-1,3-propanediamine
photobiotin

Canonical SMILES

CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Isomeric SMILES

CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3

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